Adamantane-1-carbaldehyde
Overview
Description
Adamantane-1-carbaldehyde, also known as 1-Adamantanecarboxaldehyde, is a derivative of adamantane . Its IUPAC name is (3r,5r,7r)-adamantane-1-carbaldehyde . It has a molecular weight of 164.25 . It is stored under an inert atmosphere and in a freezer under -20°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H16O . The InChI code for this compound is 1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 .
Chemical Reactions Analysis
Adamantane derivatives, including this compound, are known for their high reactivity . This makes them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 164.25 . It is stored under an inert atmosphere and in a freezer under -20°C . The melting point of this compound is 147-148°C .
Scientific Research Applications
Synthesis and Studies of New N-[(adamantan-1-yl)methyl]aniline Derivatives:
- Adamantane-1-carbaldehyde was used to synthesize N-[(adamantan-1-yl)methyl]aniline derivatives, considered analogues of the synthetic adaptogen Bromantan, through reductive amination with aromatic amines (Voloboev et al., 2016).
Use in Medicinal Chemistry:
- The adamantane structure, including this compound derivatives, plays a significant role in medicinal chemistry for drug design due to its absorption, distribution, metabolism, excretion properties, hydrophobic effects, ion channel interactions, and as a rigid scaffold (Lamoureux & Artavia, 2010).
Resistance in Influenza A Viruses:
- Adamantanes, including this compound derivatives, are used in influenza A virus treatments, but there's an increasing incidence of drug resistance, highlighting the need for monitoring and managing drug-resistant influenza A viruses (Bright et al., 2005).
Adamantane Derivatives in Clinical Practice:
- Adamantane derivatives, including those based on this compound, are utilized in various therapeutic applications, such as antivirals, antidiabetics, and treatments for Alzheimer's and Parkinson's disease (Spilovska et al., 2016).
Antibacterial and Antifungal Activity:
- This compound derivatives exhibit antimicrobial and antifungal activities, highlighting their potential in developing new drugs with low toxicity and pronounced pharmacological activity (Odyntsova, 2017).
Drug Delivery Systems and Surface Recognition:
- The adamantane moiety, including this compound, is used in the design of drug delivery systems and surface recognition, such as in liposomes, cyclodextrins, and dendrimers (Štimac et al., 2017).
Safety and Hazards
Future Directions
Adamantane and its derivatives, including Adamantane-1-carbaldehyde, have potential applications in various fields such as nanotechnology, biochemistry, medicinal chemistry, and the pharmaceuticals industry . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it is increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .
Mechanism of Action
Target of Action
Adamantane-1-carbaldehyde, a derivative of adamantane, primarily targets the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
This compound undergoes a Wittig reaction to give 1-vinyl adamantane . Alternatively, the adamantyloxirane forms in excellent yield from this compound, and its acidic ring opening leads to 1-adamantyl-1,2-dibromoethane, which is debrominated to 1-23 .
Biochemical Pathways
The synthesis of 1,2-disubstituted adamantane derivatives involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
Pharmacokinetics
The high reactivity of this compound offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives .
Result of Action
The result of the action of this compound is the production of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The action of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
Adamantane-1-carbaldehyde, like other adamantane derivatives, is known for its high reactivity . This makes it a valuable starting material for the synthesis of various functional adamantane derivatives
Cellular Effects
Adamantane derivatives have been shown to interact with specific cell receptors, illuminating the receptor targeting process in living cells .
Molecular Mechanism
The high reactivity of adamantane derivatives suggests that they may interact with biomolecules in significant ways .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Adamantane derivatives are known for their stability .
Transport and Distribution
Adamantane derivatives are known to interact with specific cell receptors .
Properties
IUPAC Name |
adamantane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZULQZKFBAHSRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452930 | |
Record name | 1-adamantanecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094-74-8 | |
Record name | 1-adamantanecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Adamantane-1-carbaldehyde in the synthesis of potential antibacterial agents?
A1: this compound serves as a crucial starting material in synthesizing novel trimethoprim analogues with potential antibacterial activity []. The aldehyde group in this compound reacts with 3-methoxypropionitrile to yield a mixture of acrylonitrile derivatives. These derivatives are then condensed with various nitrogen-containing compounds like guanidine, acetamidine, and thiourea to create a series of 5-adamantan-1-yl-methyl analogues of trimethoprim [].
Q2: How does the incorporation of the adamantyl group potentially influence the biological activity of the synthesized compounds?
A2: While the provided abstracts don't delve into specific structure-activity relationships, it's known that incorporating bulky, lipophilic groups like adamantane can influence a molecule's pharmacological properties. These modifications may impact the compound's binding affinity to biological targets, its ability to permeate cell membranes, and its overall pharmacokinetic profile. Further research, including detailed SAR studies and in vitro/in vivo evaluations, is needed to elucidate the precise influence of the adamantyl group on the biological activity of these trimethoprim analogues [].
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